molecular formula C27H23ClN4O6 B14482390 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- CAS No. 68110-26-9

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-

Cat. No.: B14482390
CAS No.: 68110-26-9
M. Wt: 534.9 g/mol
InChI Key: UECWPDGYSGHWIE-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- is a complex organic compound with a molecular formula of C25H20N4O4. This compound is known for its intricate structure, which includes multiple functional groups such as carboxamide, azo, and hydroxyl groups. It is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- typically involves a multi-step processThe final steps involve the addition of the aminocarbonyl and methoxyphenyl groups under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted phenyl derivatives .

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The azo group plays a crucial role in its reactivity, allowing it to participate in electron transfer reactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, 5-(methylamino)-
  • 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .

Properties

CAS No.

68110-26-9

Molecular Formula

C27H23ClN4O6

Molecular Weight

534.9 g/mol

IUPAC Name

4-[(5-carbamoyl-2-methoxyphenyl)diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H23ClN4O6/c1-36-21-9-8-15(26(29)34)11-20(21)31-32-24-16-7-5-4-6-14(16)10-17(25(24)33)27(35)30-19-13-22(37-2)18(28)12-23(19)38-3/h4-13,33H,1-3H3,(H2,29,34)(H,30,35)

InChI Key

UECWPDGYSGHWIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)O

Origin of Product

United States

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